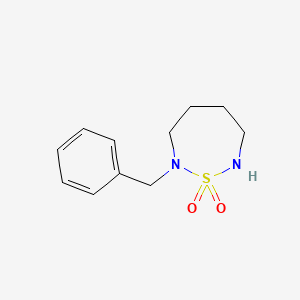

![molecular formula C12H18N2O3 B1328190 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119449-81-8](/img/structure/B1328190.png)

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. Isoxazole derivatives are of significant interest due to their diverse biological activities and their utility in medicinal chemistry as building blocks for drug development.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of related isoxazole compounds . Another method involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, leading to 5-substituted 3-isoxazolols without byproducts . These methods highlight the versatility and adaptability of synthetic approaches for isoxazole derivatives.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and is often studied using X-ray crystallography and computational methods. For example, the structure of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt was investigated using X-ray diffraction and quantum-chemical DFT calculations . Such studies are crucial for understanding the three-dimensional arrangement of atoms in isoxazole derivatives and for designing new compounds with desired properties.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate demonstrates the selective nucleophilic chemistry that can be applied to these compounds . Additionally, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been used to synthesize isoxazole-4-carboxylic acid derivatives . These reactions are indicative of the reactivity and potential transformations that isoxazole derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Detailed structural, electronic, and spectroscopic studies, such as those performed on 4-methylthiadiazole-5-carboxylic acid, can provide insights into the properties of isoxazole derivatives . These studies often involve vibrational analysis, NBO analysis, and investigation of solvent effects, which are relevant for understanding the behavior of isoxazole compounds in different environments.

Applications De Recherche Scientifique

Chemical Synthesis and Scaffold Development

Research has demonstrated the utility of isoxazole derivatives, similar in structure to 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid, as scaffolds for the synthesis of highly functionalized compounds. For example, the use of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate in the synthesis of other functionalized isoxazoles has been explored, highlighting the versatility of such compounds in chemical synthesis (Ruano, Fajardo, & Martín, 2005).

Novel Synthesis Methods

Innovations in the synthesis of isoxazole derivatives, which are structurally related to the compound , have been reported. The development of methods for controlled isoxazole-oxazole isomerization and the synthesis of isoxazole-4-carboxylic acid derivatives through domino reactions are examples of such advancements (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Immunological Applications

Isoxazole derivatives have also been studied for their potential immunological applications. For instance, compounds such as 5-amino-3-methylisoxazole-4-carboxylic acid amides have been synthesized and investigated for their potential immunotropic activity, suggesting the potential for these compounds in immunological research and therapy (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

Drug Development

Research on isoxazole derivatives extends to drug development, where these compounds have been utilized in the creation of new drugs. For instance, studies on the synthesis of isoxazole-acylhydrazones and their potential applications in medicinal chemistry highlight the relevance of isoxazole derivatives in drug discovery (Jin, 2008).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that this compound may interact with its targets to induce therapeutic effects

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions , which could potentially affect multiple biochemical pathways

Pharmacokinetics

The compound has a molecular weight of 23829 , which might influence its bioavailability and pharmacokinetic profile. More detailed studies are needed to outline the compound’s ADME properties.

Result of Action

As a piperidine derivative, it may have potential pharmacological activity

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Propriétés

IUPAC Name |

5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-5-3-4-6-14(8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJDMLJWFHXKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(ON=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

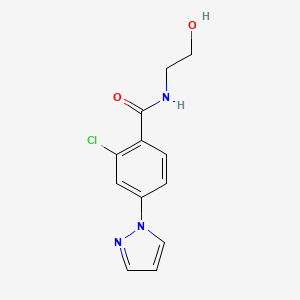

![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)

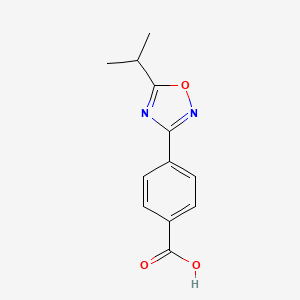

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

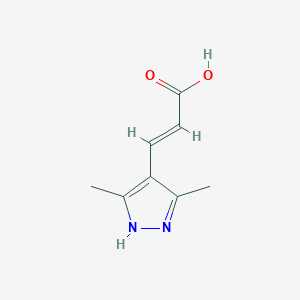

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)